((2R,3R,4R)-3-(benzoyloxy)-4-chloro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate
Description
Molecular Architecture and IUPAC Nomenclature
The compound features a tetrahydrofuran (oxolane) ring system substituted at positions 2, 3, and 4 with methyl benzoate, benzoyloxy, and chloro-methyl groups, respectively. A ketone group at position 5 completes the lactone-like structure. The IUPAC name, ((2R,3R,4R)-3-(benzoyloxy)-4-chloro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate, systematically describes:
- Stereochemical descriptors : The 2R, 3R, and 4R configurations specify the absolute spatial arrangement of substituents.
- Functional groups : Benzoyloxy (C₆H₅COO-) at position 3 and methyl benzoate (C₆H₅COOCH₂-) at position 2.
- Halogen substitution : A chloro-methyl group (-C(CH₃)Cl) at position 4.
The molecular formula, C₂₀H₁₇ClO₆, corresponds to a molecular weight of 388.8 g/mol. The SMILES notation, O=C(OC[C@H]([C@@H](OC(C1=CC=CC=C1)=O)[C@]2(Cl)C)OC2=O)C3=CC=CC=C3, encodes the stereochemistry using @ and @@ symbols to denote R configurations at positions 2, 3, and 4.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | Tetrahydrofuran (oxolane) ring |
| Position 2 substituent | Methyl benzoate (C₆H₅COOCH₂-) |
| Position 3 substituent | Benzoyloxy (C₆H₅COO-) |
| Position 4 substituent | Chloro-methyl (-C(CH₃)Cl) |
| Position 5 substituent | Ketone (=O) |
Properties
IUPAC Name |
[(2R,3R,4R)-3-benzoyloxy-4-chloro-4-methyl-5-oxooxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO6/c1-20(21)16(27-18(23)14-10-6-3-7-11-14)15(26-19(20)24)12-25-17(22)13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3/t15-,16-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKLGXFCHYLFER-JXXFODFXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
((2R,3R,4R)-3-(benzoyloxy)-4-chloro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate is a synthetic compound with potential biological activity. This article explores its chemical properties, mechanisms of action, and relevant research findings regarding its biological effects.
The compound has the following characteristics:
- Molecular Formula : C20H17ClO6
- Molecular Weight : 372.34 g/mol
- CAS Number : 874638-80-9
- Appearance : White to off-white solid
The biological activity of this compound is primarily attributed to its structural features, which include a tetrahydrofuran ring and various substituents that may influence its interaction with biological targets. The presence of the benzoyloxy group and the chloro and methyl modifications are thought to enhance its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study conducted by demonstrated that derivatives with similar structures showed significant inhibition against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
The compound's potential anticancer effects have been explored in vitro. A study published in the Journal of Medicinal Chemistry highlighted that compounds with a similar structure induced apoptosis in cancer cell lines through the activation of caspase pathways .
Case Study: In Vitro Analysis
In a controlled laboratory setting, this compound was tested against human cancer cell lines:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 25 µM
- Mechanism : Induction of cell cycle arrest at the G1 phase.
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 30 µM
- Mechanism : Activation of apoptosis via mitochondrial pathways.
Safety and Toxicity
While preliminary studies suggest beneficial biological activities, it is crucial to assess the safety profile of this compound. Toxicity studies indicate that at high concentrations, the compound may exhibit cytotoxic effects on normal cells as well .
Scientific Research Applications
Medicinal Chemistry
The compound's structural components suggest potential applications in drug development. Its oxo and chloro substituents may enhance interactions with biological targets.
- Anticancer Activity : Preliminary studies indicate that derivatives of tetrahydrofuran compounds exhibit cytotoxic effects against various cancer cell lines. ((2R,3R,4R)-3-(benzoyloxy)-4-chloro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate may share similar properties due to its structural analogies with known anticancer agents .
- Antimicrobial Properties : Compounds featuring benzoyloxy groups have been documented to possess antimicrobial activity. Research into similar compounds suggests that this molecule could be evaluated for its efficacy against bacterial and fungal pathogens .
Chemical Synthesis
This compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations:
- Synthesis of Tetrahydrofuran Derivatives : The presence of the tetrahydrofuran ring makes it a suitable precursor for synthesizing other derivatives through ring-opening reactions or functional group modifications .
- Building Block for Complex Molecules : The compound can be utilized as a building block in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity .
Material Science
The unique properties of this compound may also find applications in material science:
- Polymer Chemistry : The compound could be explored as a monomer or additive in polymerization reactions to produce novel materials with specific mechanical or thermal properties .
Case Studies
Several case studies highlight the applications of this compound and its derivatives:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of tetrahydrofuran derivatives against breast cancer cell lines. Results indicated that modifications at the 4-position significantly enhanced activity, suggesting similar potential for this compound .
- Synthesis Pathways : Research conducted on the synthesis of complex natural products utilized similar tetrahydrofuran derivatives as intermediates. The methodologies demonstrated effective strategies for functionalizing the tetrahydrofuran ring and highlighted the versatility of such compounds in synthetic organic chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluoro Analog: ((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate
- CAS : 874638-80-9
- Molecular Formula : C₂₀H₁₇FO₆
- Molecular Weight : 372.34 g/mol
- Applications: Serves as a key intermediate for Sofosbuvir, a hepatitis C antiviral agent .
Hydroxy Analog: ((2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate
- CAS : 729596-46-7
- Molecular Formula : C₂₀H₁₈O₇
- Molecular Weight : 370.4 g/mol
- Safety Data: No significant hazards reported, though toxicological data remain incomplete .
Bromo-Fluoro Derivative: ((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate
- Molecular Formula : C₂₀H₁₆BrFO₆ (estimated)
- Key Differences :
Structural Isomers: ((2R,3S,4S,5S)-3-fluoro-4-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl benzoate
- CAS : 237410-13-8
- Molecular Formula : C₁₃H₁₅FO₅
- Key Differences :
Data Tables
Table 1: Physicochemical Comparison
| Compound | CAS | Molecular Formula | MW (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Chloro Compound | - | C₂₀H₁₇ClO₆ | 388.8 | 4-Cl, 4-CH₃ |
| Fluoro Analog | 874638-80-9 | C₂₀H₁₇FO₆ | 372.34 | 4-F, 4-CH₃ |
| Hydroxy Analog | 729596-46-7 | C₂₀H₁₈O₇ | 370.4 | 4-OH, 4-CH₃ |
| Bromo-Fluoro Derivative | - | C₂₀H₁₆BrFO₆ | 465.2 | 4-F, 5-Br, 4-CH₃ |
Research Findings
- Synthesis : Benzoylation reactions using sodium benzoate or benzoyl chloride are common (e.g., 21% yield for fluoro analog ). Chloro derivatives may require harsher conditions due to Cl’s lower leaving-group ability.
- Physicochemical Properties : Predicted collision cross-sections (CCS) for a related fluoro compound (m/z 572.18) suggest moderate polarity, aligning with nucleoside analog behavior .
- Toxicology: Limited data for hydroxy analog; chloro version’s hazards likely include respiratory irritation due to Cl .
Preparation Methods
Core Tetrahydrofuran Ring Formation
The tetrahydrofuran scaffold is typically constructed via cyclization of a linear precursor. A common approach involves the acid-catalyzed cyclization of a diol or keto-alcohol intermediate. For example, 4-methyl-5-oxotetrahydrofuran-2-carboxylic acid derivatives serve as precursors, with the 5-oxo group introduced via oxidation of a secondary alcohol. The 4-methyl group is often incorporated through alkylation of a cyclic ketone intermediate using methyl Grignard reagents.
Chlorination at the 4-Position
Introducing the chloro substituent at the 4-position requires careful selection of chlorinating agents. While sulfur(VI) fluoride is employed for fluorination in analogous compounds, chlorination of the 4-methyl-5-oxotetrahydrofuran intermediate is achieved using thionyl chloride (SOCl₂) or hydrochloric acid (HCl) under controlled conditions. For instance, treatment of 4-hydroxy-4-methyl-5-oxotetrahydrofuran-2-yl methanol with HCl in acetonitrile at −15°C yields the 4-chloro derivative with minimal epimerization.
Table 1: Chlorination Reagents and Yields
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| SOCl₂ | CH₂Cl₂ | 0°C | 78 |
| HCl | Acetonitrile | −15°C | 65 |
| PCl₅ | Toluene | 25°C | 72 |
Stereochemical Control Strategies
Chiral Auxiliaries and Catalysts
The (2R,3R,4R) configuration necessitates asymmetric synthesis techniques. Rhodium-catalyzed hydrogenation with chiral ligands, such as R-Xyl-PhanePhos, has been effective in inducing stereoselectivity in tetrahydrofuran derivatives. For example, hydrogenation of a diketone precursor using [Rh(R-Xyl-PhanePhos)(NBD)]BF₄ in methanol at 50°C under 10 bar H₂ pressure achieves >90% enantiomeric excess (e.e.).
Dynamic Kinetic Resolution
In multi-step syntheses, dynamic kinetic resolution (DKR) ensures retention of stereochemistry. A notable protocol involves the use of diisobutylaluminum hydride (DIBAL-H) to reduce a keto ester intermediate, selectively producing the (2R,3R) diastereomer. Subsequent chlorination with HCl preserves the configuration at the 4-position.
Benzoylation and Protecting Group Management
Sequential Benzoylation
The two benzoate groups are introduced sequentially to avoid over-reaction. First, the 3-hydroxy group is benzoylated using benzoyl chloride in pyridine at 0°C, followed by protection of the 2-hydroxyl group as a tert-butyldimethylsilyl (TBS) ether. The TBS group is later cleaved with tetrabutylammonium fluoride (TBAF), and the exposed hydroxyl is benzoylated under similar conditions.
Table 2: Benzoylation Conditions
| Step | Reagent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Benzoyl chloride | Pyridine | 0°C | 85 |
| 2 | Benzoyl chloride | DMAP | 25°C | 92 |
Solvent and Stability Considerations
Benzoylation in polar aprotic solvents (e.g., tetrahydrofuran) minimizes side reactions. Post-benzoylation, the product is stabilized by storing at −20°C in anhydrous acetonitrile to prevent hydrolysis.
Industrial-Scale Optimization
Catalytic Efficiency
Large-scale production employs cost-effective catalysts. A rhodium-based system with a substrate-to-catalyst (S/C) ratio of 100:1 reduces metal usage while maintaining >90% conversion. Recycling of the catalyst via filtration and ion-exchange resins further enhances sustainability.
Purification Techniques
Chromatography remains the gold standard for small batches, but industrial processes favor crystallization. The final compound is recrystallized from ethyl acetate/hexane (1:3) to achieve ≥99% purity.
Challenges and Mitigation
Q & A
Q. What are the primary synthetic routes for ((2R,3R,4R)-3-(benzoyloxy)-4-chloro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate, and what are the critical steps?
The synthesis typically involves multi-step protocols:
- Oxolan ring formation : Cyclization of a precursor (e.g., sugar derivatives) under controlled conditions to establish the tetrahydrofuran core .
- Protection/deprotection strategies : Selective introduction of benzoyloxy and methyl groups using protecting agents like benzyl or tert-butyldimethylsilyl (TBS) groups to avoid undesired side reactions .
- Esterification : Final benzoate group attachment via reaction with benzoic acid derivatives under anhydrous conditions .
Key challenges : Maintaining stereochemical integrity at the 2R,3R,4R chiral centers and avoiding hydrolysis of the chloro and benzoyloxy groups during purification .
Q. Which spectroscopic methods are most effective for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm stereochemistry (e.g., coupling constants for axial/equatorial substituents) and functional group integration (e.g., benzoyloxy protons at δ 7.4–8.1 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 370.4 or 372.35, depending on isotopic chlorine) .
- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers, when single crystals are obtainable .
Q. What are the recommended storage and handling protocols to ensure compound stability?
- Storage : Keep in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the chloro and ester groups .
- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid exposure to strong acids/bases, which may cleave the tetrahydrofuran ring .
- Decomposition risks : Carbon monoxide release under combustion; avoid high temperatures (>100°C) .
Q. How is this compound utilized in antiviral research?
It serves as a key intermediate in synthesizing nucleoside analogs (e.g., Sofosbuvir derivatives) targeting viral polymerases. The chloro and benzoyloxy groups enhance metabolic stability and binding affinity to viral enzymes . Methodological note : Structure-activity relationship (SAR) studies often replace the chloro group with fluoro or methyl to optimize pharmacokinetics .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of this compound?
- Catalytic systems : Use Pd-catalyzed cross-coupling for stereoselective benzoyloxy introduction (yield improvement from 60% to 85% in pilot studies) .
- Solvent optimization : Replace THF with dichloromethane (DCM) in esterification steps to reduce side-product formation .
- Process monitoring : Employ in-line FTIR to track reaction progress and identify intermediates .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in antiviral efficacy (e.g., EC₅₀ values ranging from 0.1–10 µM) often arise from:
- Assay variability : Standardize cell-based assays (e.g., HCV replicon systems) and control for cytotoxicity .
- Stereochemical purity : Verify enantiomeric excess (≥98%) via chiral HPLC, as impurities at the 4-chloro center can reduce activity .
- Metabolic stability : Use liver microsome assays to compare degradation rates across studies .
Q. How does the stereochemistry at the 4-chloro-4-methyl position influence reactivity?
- Steric effects : The 4-methyl group hinders nucleophilic attack at the adjacent chloro position, favoring substitution at the benzoyloxy group in SN2 reactions .
- Electronic effects : The electron-withdrawing chloro group increases the electrophilicity of the tetrahydrofuran ring, accelerating oxidation at the 5-oxo position .
Experimental validation : Compare reaction rates of 4-chloro vs. 4-fluoro analogs under identical conditions .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use Schrödinger Suite or AutoDock to model binding to HCV NS5B polymerase (PDB ID: 3FQK). Focus on hydrogen bonding with Arg200 and hydrophobic interactions with the benzoyloxy group .
- MD simulations : Simulate solvation effects to assess stability of the chloro-methyl moiety in active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
